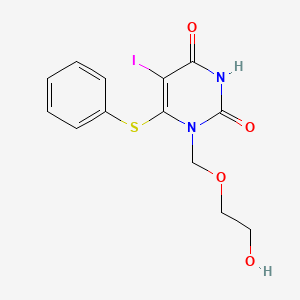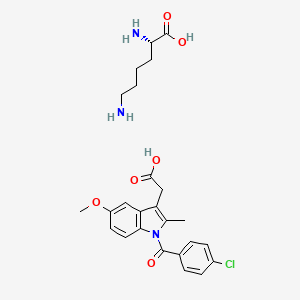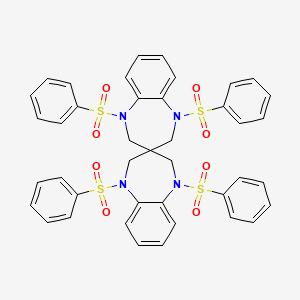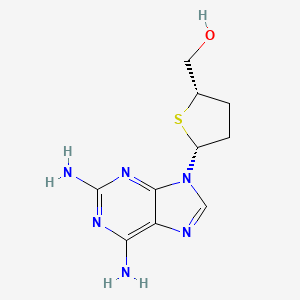
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-((2-Hydroxyethoxy)methyl)uracil. This is achieved by reacting uracil with 2-chloroethanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the 5-position of the uracil ring. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide.
Phenylthio Substitution: The final step is the introduction of the phenylthio group at the 6-position. This is typically achieved through a nucleophilic substitution reaction using phenylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The iodinated position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its anticancer activity and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with the viral reverse transcriptase enzyme. In cancer research, it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
相似化合物的比较
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil: Lacks the iodine atom at the 5-position.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of the phenylthio group.
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(methylthio)uracil: Contains a methylthio group instead of the phenylthio group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is unique due to the presence of both the iodine atom and the phenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
125056-92-0 |
|---|---|
分子式 |
C13H13IN2O4S |
分子量 |
420.22 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-iodo-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI 键 |
IKCLKZNOCBPNBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)


